![molecular formula C12H10BrClN2O2 B1382619 Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]- CAS No. 1642873-04-8](/img/structure/B1382619.png)
Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-
Übersicht
Beschreibung
“Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-” is a chemical compound with the molecular formula C12H10BrClN2O2 . It is also known as BKM120 and is a small molecule kinase inhibitor that targets the PI3K pathway. It has gained attention as a potential treatment for various malignancies as it can inhibit cell growth and proliferation.
Molecular Structure Analysis
The molecular structure of this compound consists of an ethanol group attached to a bromophenyl and a chloropyrimidinyl group . The bromophenyl group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) with a bromine atom attached. The chloropyrimidinyl group consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms and alternating double bonds) with a chlorine atom attached .
Physical And Chemical Properties Analysis
The compound “Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-” has a molecular weight of 310.15 g/mol . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Resolution of Ethanol Derivatives in Synthesis
1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, closely related to the queried compound, was resolved using enantioselective lipase-catalyzed alcoholysis, hydrolysis, and acylation. This process is significant in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Metabolic Formation and Synthesis in Pharmacology
1-(3-Chlorophenyl)-2-(4-hydroxphenyl)-1-methyl-2(2-pyridine)ethanol, another related compound, has been synthesized and identified as a major urinary metabolite with hypocholesteremic effects in rats (Sinsheimer et al., 1976).
Molecular Docking Studies in Cancer Research
Molecular docking studies of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives reveal their fit into the active site of HDAC2, an anti-cancer protein. These compounds were synthesized using ring-opening reactions of cyclic Ketene-N,O-Acetal (Kumar & Thangamani, 2017).
Inhibitory Effects in Neuropharmacology
1-Aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols were found to be competitive inhibitors of fatty acid amide hydrolase (FAAH). One such compound demonstrated efficacy in a rat model of neuropathic pain (Keith et al., 2014).
Combinatorial Synthesis in Anticancer Studies
A combinatorial synthesis approach using water–ethanol solvent systems was employed to create 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives. These compounds showed significant potency against human breast cancer cell lines (Patravale et al., 2014).
Wirkmechanismus
Target of Action
The compound 2-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol primarily targets the Endothelin receptors (ET) . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .
Mode of Action
This compound acts as a potent inhibitor of the ET(A) receptor and also shows significant affinity for the ET(B) receptor . By inhibiting these receptors, it prevents the binding of endothelins, thereby reducing vasoconstriction and cell proliferation .
Biochemical Pathways
It is known that the inhibition of endothelin receptors can lead to a decrease in vasoconstriction and cell proliferation . This can have downstream effects on various cardiovascular functions.
Pharmacokinetics
The compound exhibits excellent pharmacokinetic properties, which contribute to its high oral efficacy . .
Result of Action
The inhibition of endothelin receptors by this compound leads to a decrease in vasoconstriction and cell proliferation . This can result in the alleviation of conditions such as hypertension .
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c13-9-3-1-8(2-4-9)10-11(14)15-7-16-12(10)18-6-5-17/h1-4,7,17H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNYUUGEHOXCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)OCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



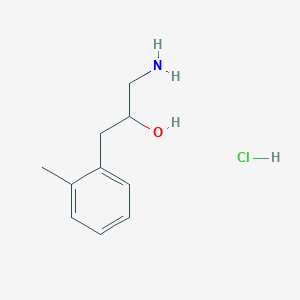



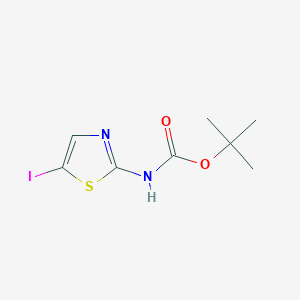
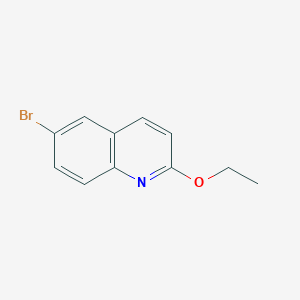
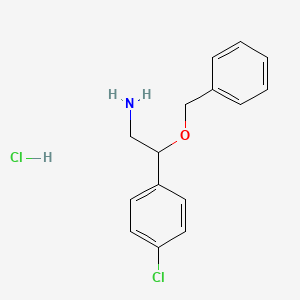
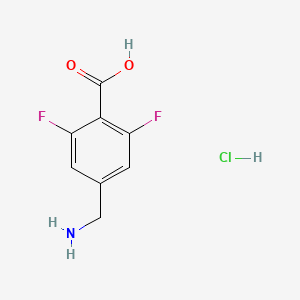

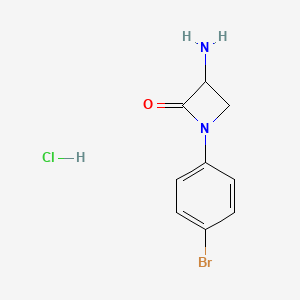
![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)

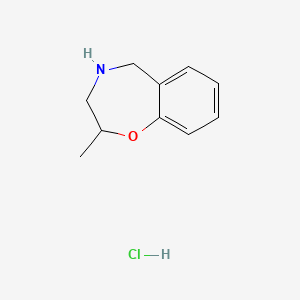
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)